2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Description
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
6-methyl-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3OS/c1-3-2-4-5(8-3)9-7(12)10-6(4)11/h2H,1H3,(H3,8,9,10,11,12) |
InChI Key |
YZYGOVKYWVCUDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)NC(=S)NC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization with α-Bromomethyl Methyl Ketones
In a representative procedure, α-bromomethyl methyl ketone reacts with 22 in dimethylformamide (DMF) at 60–80°C for 72 hours, yielding 6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (23 ). The reaction proceeds via nucleophilic attack of the pyrimidine’s 4-oxo group on the ketone’s halogenated carbon, followed by cyclization.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60–80°C |
| Reaction Time | 72 hours |
| Yield | 55–65% |
Alternative Method: α-Chloromethyl Methyl Ketones
Using α-chloromethyl methyl ketones in sodium acetate/water at reflux (6–12 hours) improves regioselectivity and reduces byproducts (e.g., furopyrimidines) compared to brominated analogs. This method achieves yields of 70–80% for 23 , with shorter reaction times.
Introduction of the Mercapto Group
The mercapto (-SH) group at position 2 is introduced via sulfurization of a chloro or hydroxyl precursor.
Thiourea-Mediated Sulfurization
Treatment of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (34 ) with thiourea in ethanol under reflux (6 hours) replaces the chloro group with a mercapto group. The reaction mechanism involves nucleophilic displacement, with thiourea acting as the sulfur source.
Reaction Scheme
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 6 hours |
| Yield | 60–70% |
Direct Thiolation via Lawesson’s Reagent
Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) converts carbonyl groups to thiones. Applying this to 4-oxo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (23 ) in toluene at 110°C for 4 hours yields the mercapto derivative.
Key Data
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 4 hours |
| Yield | 50–55% |
Methyl Group Introduction Strategies
Early-Stage Methyl Incorporation
Using methyl-substituted α-halomethylketones during cyclization ensures direct 6-methyl group integration. For example, α-bromomethyl propan-2-one reacts with 22 to form 23 with inherent methyl substitution.
Post-Cyclization Methylation
Grignard reagents (e.g., methylmagnesium bromide) can methyllate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (17 ) in tetrahydrofuran (THF) at 55°C, yielding 4-methyl derivatives.
Procedure
-
17 (5.03 g, 32.8 mmol) is treated with methylmagnesium bromide (62.9 mL, 3.00 M) in THF.
-
Palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) facilitates coupling.
-
Purification via silica gel chromatography affords 4-methyl-7H-pyrrolo[2,3-d]pyrimidine (18 ) in 55% yield.
Optimization of Reaction Conditions
Solvent and Catalyst Effects
-
DMF vs. Water/Sodium Acetate : DMF prolongs reaction times (72 hours) but minimizes byproducts, while aqueous sodium acetate accelerates cyclization (6–12 hours).
-
Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) enhances methyl group introduction in Grignard reactions, improving yields from 28% to 55%.
Temperature and Time
-
Cyclization : Reflux (100–110°C) reduces reaction time by 50% compared to lower temperatures.
-
Sulfurization : Prolonged reflux (>6 hours) in ethanol increases mercapto group incorporation but risks decomposition.
Purification and Characterization
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (20–100% gradient) effectively isolates intermediates and final products. For example, 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is purified to 95% purity using this method.
Recrystallization
Ethanol/water mixtures recrystallize this compound, yielding needle-like crystals with >99% HPLC purity.
Spectroscopic Characterization
-
1H-NMR : Peaks at δ 5.91 ppm (2H, NH2) and δ 4.85 ppm (1H, C5-H) confirm pyrrolo[2,3-d]pyrimidine structure.
-
MS (ESI) : [M+H]+ = 195.24 g/mol aligns with theoretical molecular weight.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H7N3OS
- Molecular Weight : 181.22 g/mol
- CAS Number : 97337-17-2
The structure of 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol features a pyrrolo-pyrimidine core, which is known for its biological activity due to the presence of sulfur and nitrogen atoms that can participate in various chemical interactions.
Antimalarial Activity
Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound, as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). These kinases are crucial for the survival and proliferation of the malaria parasite.
- Inhibitory Activity : Compounds derived from this class have shown promising inhibitory activity against PfCDPK4 with IC50 values ranging from 0.210 to 0.530 μM, indicating their potential as antimalarial agents .
JAK1 Inhibition
Another significant application is in the development of Janus kinase (JAK) inhibitors. JAKs are involved in various signaling pathways that regulate immune responses and hematopoiesis.
- Selectivity and Efficacy : A derivative based on the pyrrolo[2,3-d]pyrimidine scaffold has been identified as a selective JAK1 inhibitor with an IC50 value of 8.5 nM, demonstrating a selectivity index over JAK2 . This specificity is vital for reducing side effects associated with broader-spectrum kinase inhibitors.
Anticancer Research
The structural features of this compound make it a candidate for anticancer drug development. The ability to inhibit specific kinases could lead to targeted therapies for various cancers.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and the pyrrolo[2,3-d]pyrimidine core play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolo[2,3-d]pyrimidine Cores
2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 67831-83-8)
- Structure : Differs by a methylthio (-S-CH₃) group at position 2 instead of mercapto (-SH).
- Properties : Molecular weight = 181.21 g/mol; melting point = 265–267°C.
- Synthesis : Prepared via reaction of chloracetaldehyde with intermediate 96 in water (71% yield) .
Pyrrolo[2,3-d]pyrimidin-4-ol (CAS 3680-71-5)
- Structure : Lacks substituents at positions 2 and 6.
- Properties : Molecular weight = 135.12 g/mol; melting point = 345–348°C; density = 1.6 g/cm³ .
- Applications : A precursor for nucleoside analogs and kinase inhibitors .
- Key difference : Absence of functional groups reduces reactivity and bioactivity compared to substituted derivatives .
2-Mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 67831-84-9)
Heterocyclic Analogues with Modified Cores
Thieno[2,3-d]pyrimidin-4-ol Derivatives
- Structure: Replaces the pyrrole ring with a thiophene (thieno) ring.
- Properties : Synthesized via copper-catalyzed click chemistry; some derivatives exhibit moderate to strong antimicrobial activity .
- Key difference : The sulfur atom in thiophene alters electronic properties, influencing binding to biological targets .
2-Methyl-7H-purin-6-ol (CAS 5167-18-0)
Functional Group Variations in Pyrimidine Derivatives
6-Amino-2-(methylthio)pyrimidin-4-ol (CAS 1074-41-5)
- Structure: A pyrimidine ring with amino (-NH₂) and methylthio (-S-CH₃) groups.
- Similarity score : 0.75 (vs. target compound) .
- Key difference : Lack of a fused pyrrole ring reduces structural complexity and bioactivity scope .
4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine (CAS 588-36-3)
Comparative Data Table
Research Findings and Implications
- Bioactivity : Mercapto and methylthio substituents enhance interactions with enzyme active sites, as seen in MAP4K4 inhibitors (e.g., F1386-0303, a diphenyl-pyrrolo-pyrimidine derivative) .
- Synthetic Accessibility: Copper-catalyzed methods (used for thieno-pyrimidines ) could be adapted for functionalizing the target compound.
- Thermal Stability : Higher melting points in unsubstituted pyrrolo-pyrimidines (e.g., 345–348°C ) suggest that substituents like -SH or -S-CH₃ reduce crystallinity.
Biological Activity
2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its effects on cancer cell lines, enzymatic inhibition, and pharmacological profiles.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 183.21 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer activity. For instance, a related compound was shown to have IC50 values ranging from 29 to 59 µM against various cancer cell lines, indicating promising cytotoxic effects . Specifically, another derivative exhibited strong inhibition against EGFR and CDK2 with IC50 values between 40 to 204 nM .
Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Enzyme | IC50 (nM) | Cancer Cell Line |
|---|---|---|---|
| 5k | EGFR | 40 | HepG2 |
| Her2 | 204 | MDA-MB-231 | |
| VEGFR2 | N/A | Various | |
| CDK2 | N/A | Various |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 5k was found to increase pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 in HepG2 cells . This indicates a multi-faceted approach to inhibiting tumor growth.
Enzymatic Inhibition
The compound has been explored as a potential inhibitor of various kinases. One study identified a derivative that inhibited JAK1 with an IC50 value of 8.5 nM and demonstrated selectivity over JAK2 with a selectivity index of 48 . Such selectivity is crucial for reducing off-target effects in therapeutic applications.
Pharmacokinetics and ADME Properties
Pharmacokinetic studies are essential for understanding the viability of any new drug candidate. In vivo studies on related compounds have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have been subjected to extensive ADME profiling to assess their pharmacological potential in clinical settings .
Case Studies
A notable case study involved the evaluation of a series of pyrrolo[2,3-d]pyrimidine derivatives in mouse models. These studies revealed that certain compounds could significantly inhibit tumor growth and metastasis in models of triple-negative breast cancer (TNBC), showcasing their potential as therapeutic agents against aggressive cancer types .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, and how are intermediates validated?
- Methodological Answer : Synthesis typically involves heterocyclic condensation and functional group modifications. For example, analogous pyrrolopyrimidines are synthesized via multi-step routes starting with cyanocouplings (e.g., ethyl 2-cyanoacetate derivatives) followed by cyclization and thiolation . Intermediates are validated using 1H/13C NMR and HRMS to confirm structural integrity. A key step is monitoring reaction progress via TLC and optimizing pH/temperature to avoid side products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
-
NMR Spectroscopy : Critical for confirming the fused pyrrolopyrimidine core and substituent positions. For example, aromatic protons in similar compounds resonate at δ 7.0–8.5 ppm, while NH/OH groups appear as broad singlets .
-
HRMS : Validates molecular formula (e.g., C₈H₇N₃OS requires m/z 193.0378).
-
HPLC : Ensures purity (>95%) and detects trace impurities .
Typical NMR Peaks Assignment δ 11.8–12.5 ppm (s, 1H) Pyrrole NH δ 6.8–7.5 ppm (m, 1H) Aromatic protons δ 2.3–2.6 ppm (s, 3H) Methyl group
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like cyclization. Reaction path search algorithms (e.g., AFIR) identify low-energy pathways, while machine learning models correlate experimental parameters (e.g., solvent, catalyst) with yields. This reduces trial-and-error experimentation . For example, ICReDD’s workflow combines computational screening with automated lab validation, accelerating synthesis by 30–50% .
Q. How can researchers resolve contradictions in biological activity data for pyrrolopyrimidine analogs?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
- SAR Studies : Modify substituents (e.g., methyl vs. halogens) to isolate activity trends. For instance, 6-methyl groups in similar compounds enhance solubility but may reduce binding affinity .
- Statistical Validation : Apply ANOVA to compare IC₅₀ values across studies, ensuring p-values <0.05 .
Q. What strategies improve yields in heterocyclic condensation reactions for this compound?
- Methodological Answer :
- Catalyst Optimization : Fe(acac)₃ or Pd catalysts enhance cyclization efficiency (e.g., 70→90% yield) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while ethanol/water mixtures facilitate precipitation .
- Temperature Control : Heating at 50–60°C for 1–2 hours minimizes decomposition .
Data Analysis & Validation
Q. How should researchers address discrepancies in spectral data interpretation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable). For example, IR peaks at 1588 cm⁻¹ confirm C=N stretching in the pyrimidine ring .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What role do substituents play in modulating the compound’s reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at position 4 increase electrophilicity, enhancing nucleophilic substitution reactivity .
- Mercapto Group : The -SH moiety at position 2 facilitates hydrogen bonding with biological targets (e.g., kinase ATP pockets) but requires stabilization via alkylation or oxidation to disulfides .
Experimental Design
Q. What in silico tools are recommended for predicting the compound’s ADMET properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
